molecular formula C11H10ClFN2O3 B13257610 2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride

2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride

Cat. No.: B13257610
M. Wt: 272.66 g/mol
InChI Key: MZRMIGWMMBESIN-UHFFFAOYSA-N
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Description

The compound 2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride features a pyrazolone core substituted with a 3-fluorophenyl group at position 2, a ketone at position 3, and an acetic acid moiety at position 4, which is protonated as a hydrochloride salt. The fluorine substituent at the meta position of the phenyl ring introduces moderate electron-withdrawing effects, while the hydrochloride salt enhances aqueous solubility.

Properties

Molecular Formula

C11H10ClFN2O3

Molecular Weight

272.66 g/mol

IUPAC Name

2-[2-(3-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid;hydrochloride

InChI

InChI=1S/C11H9FN2O3.ClH/c12-8-2-1-3-9(5-8)14-11(17)7(6-13-14)4-10(15)16;/h1-3,5-6,13H,4H2,(H,15,16);1H

InChI Key

MZRMIGWMMBESIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C(=CN2)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. This is achieved by reacting the pyrazole intermediate with a fluorobenzene derivative in the presence of a base such as potassium carbonate.

    Formation of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. This is typically achieved by reacting the intermediate with carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide in the presence of a suitable solvent.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted fluorophenyl derivatives.

Scientific Research Applications

2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: The compound has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Pyrazolone Derivatives
Compound Name Substituents on Pyrazolone Ring Additional Functional Groups Molecular Weight (g/mol) Key Features
Target Compound (Hydrochloride) 3-Fluorophenyl at C2 Acetic acid (C4), HCl salt ~259.66* Enhanced solubility via salt formation
2-[2-(2,6-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid 2,6-Difluorophenyl at C2 Acetic acid (C4) 254.19 Increased steric hindrance from di-F
2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide 2,4-Dichlorophenyl at C2 Acetamide (C4) 390.26 Electron-withdrawing Cl; altered H-bonding
2-[2-(2,4-Difluorophenyl)-5-methyl-3-oxo-pyrazol-4-yl]acetic acid 2,4-Difluorophenyl at C2, methyl at C5 Acetic acid (C4) 268.22 Lipophilic methyl group
Ethyl 2-(5-(4-fluorophenyl)-2-oxo-oxadiazol-3-yl)acetate 4-Fluorophenyl via oxadiazole linkage Ethyl ester 394.30 (analog) Ester prodrug potential

*Calculated based on molecular formula (C₁₁H₁₀FNO₃·HCl).

Key Observations:
  • Substituent Position and Electronic Effects :

    • The 3-fluorophenyl group in the target compound provides a balance between steric and electronic effects compared to 2,6-difluorophenyl (more steric hindrance) or 2,4-dichlorophenyl (stronger electron withdrawal) .
    • Acetic acid vs. Acetamide : The free carboxylic acid in the target compound and its hydrochloride salt enable stronger hydrogen bonding and ionic interactions compared to the acetamide derivative, which may favor passive membrane permeability .
  • Impact of Salt Formation :

    • The hydrochloride salt increases aqueous solubility, a critical advantage over neutral analogs like the ethyl ester in , which requires metabolic activation .
Key Observations:
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for fluorophenyl-substituted pyrazolones, such as condensation of 3-fluorobenzaldehyde with pyrazolone intermediates, as seen in .
  • Yield Influencers : Electron-donating groups (e.g., p-tolyl in ) improve reaction yields (50.7%) compared to electron-withdrawing substituents .

Biological Activity

2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride (CAS No. 1781963-04-9) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H9FN2O3
  • Molecular Weight : 236.20 g/mol
  • CAS Number : 1781963-04-9

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The following sections detail specific findings related to its biological activity.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory effects of pyrazole derivatives. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. For instance, a study demonstrated a significant reduction in inflammation markers in a murine model of arthritis when treated with similar pyrazole derivatives .

Anticancer Properties

The anticancer activity of 2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride has been evaluated against various cancer cell lines. Notably:

  • In vitro studies have shown IC50 values ranging from 1.9 to 2.3 µg/mL against HCT-116 and MCF-7 cell lines, respectively. These values are competitive compared to standard chemotherapeutics like doxorubicin, which has an IC50 of 3.23 µg/mL .
Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3
Doxorubicin3.23

The mechanism by which this compound exerts its biological effects appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis:

  • Inhibition of Cell Proliferation : The compound induces cell cycle arrest at the G1 phase, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : It activates caspase pathways, promoting programmed cell death in malignant cells.

Case Studies and Research Findings

A series of case studies have further elucidated the compound's biological activities:

  • Case Study on Inflammation :
    • In a controlled experiment involving mice with induced arthritis, treatment with the compound led to a marked decrease in paw swelling and joint destruction compared to untreated controls .
  • Case Study on Cancer :
    • A study involving human breast cancer cells (MCF-7) showed that treatment with the compound resulted in significant apoptosis as evidenced by increased Annexin V staining and decreased mitochondrial membrane potential .

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